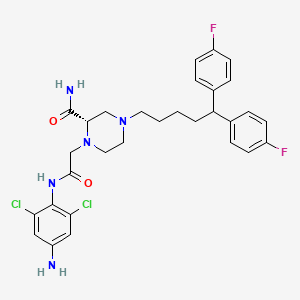

Draflazine, (S)-

Description

BenchChem offers high-quality Draflazine, (S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Draflazine, (S)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

138681-29-5 |

|---|---|

Molecular Formula |

C30H33Cl2F2N5O2 |

Molecular Weight |

604.5 g/mol |

IUPAC Name |

(2S)-1-[2-(4-amino-2,6-dichloroanilino)-2-oxoethyl]-4-[5,5-bis(4-fluorophenyl)pentyl]piperazine-2-carboxamide |

InChI |

InChI=1S/C30H33Cl2F2N5O2/c31-25-15-23(35)16-26(32)29(25)37-28(40)18-39-14-13-38(17-27(39)30(36)41)12-2-1-3-24(19-4-8-21(33)9-5-19)20-6-10-22(34)11-7-20/h4-11,15-16,24,27H,1-3,12-14,17-18,35H2,(H2,36,41)(H,37,40)/t27-/m0/s1 |

InChI Key |

IWMYIWLIESDFRZ-MHZLTWQESA-N |

Isomeric SMILES |

C1CN([C@@H](CN1CCCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)N)CC(=O)NC4=C(C=C(C=C4Cl)N)Cl |

Canonical SMILES |

C1CN(C(CN1CCCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)N)CC(=O)NC4=C(C=C(C=C4Cl)N)Cl |

Origin of Product |

United States |

Foundational & Exploratory

(S)-Draflazine mechanism of action ENT1 inhibition

Technical Monograph: (S)-Draflazine Mechanism of Action & ENT1 Inhibition

Executive Summary

(S)-Draflazine (R-75231) is a potent, specific, and high-affinity inhibitor of the Equilibrative Nucleoside Transporter 1 (ENT1/SLC29A1). Unlike classic inhibitors such as dipyridamole, (S)-Draflazine is distinguished by its slow dissociation kinetics and extended residence time (RT) , properties that correlate with sustained in vivo cardioprotection and analgesia. This guide delineates the molecular mechanism of (S)-Draflazine, quantifies its kinetic superiority, and provides validated protocols for interrogating its activity in a research setting.

Mechanistic Architecture: The Adenosine-ENT1 Axis

The Target: SLC29A1 (ENT1)

ENT1 is a ubiquitously expressed, sodium-independent transporter responsible for the facilitated diffusion of purine and pyrimidine nucleosides.[1][2] Under basal conditions, ENT1 equilibrates intracellular and extracellular adenosine levels. However, during metabolic stress (e.g., ischemia), intracellular adenosine generation spikes.

-

Physiological Role: ENT1 typically facilitates the reuptake of adenosine from the extracellular space, terminating its signaling.

-

Inhibition Logic: Blocking ENT1 prevents this reuptake, elevating local extracellular adenosine concentrations ("the adenosine halo"). This potentiates signaling through P1 purinergic receptors (A1, A2A, A2B, A3), driving vasodilation, cardioprotection, and anti-nociception.

Mode of Inhibition

(S)-Draflazine acts as a competitive orthosteric inhibitor .

-

Binding Site: It occupies the central substrate-binding cavity of ENT1, overlapping with the binding sites of the classic probe

-(4-nitrobenzyl)-mercaptopurine riboside (NBMPR) and the endogenous substrate adenosine. -

Stereoselectivity: The (-)-enantiomer, corresponding to the (S)-configuration, exhibits superior affinity compared to the racemate or (R)-isomer, driven by specific hydrophobic interactions within the transmembrane helices (TM 3-6 region).

Mechanistic Pathway Diagram

Figure 1: The mechanism of ENT1 inhibition by (S)-Draflazine.[3][4][5][6] Blockade of the transporter prevents adenosine reuptake, potentiating receptor-mediated downstream effects.[7]

Pharmacodynamics & Kinetic Profiling

The clinical differentiation of (S)-Draflazine lies in its binding kinetics. While affinity (

Comparative Kinetic Data

| Parameter | (S)-Draflazine | Dilazep | Dipyridamole | NBMPR (Probe) |

| Mechanism | Competitive | Competitive | Competitive | Competitive |

| Affinity ( | 4.5 nM | ~5-10 nM | ~10-20 nM | 0.1 - 1.0 nM |

| Dissociation ( | 0.011 min⁻¹ | 0.023 min⁻¹ | Fast | 0.036 min⁻¹ |

| Residence Time (RT) | ~88 min | ~44 min | < 20 min | ~28 min |

| Selectivity | High (ENT1 >> ENT2) | Moderate | Low (Non-selective) | High (ENT1) |

Data Source: Vlachodimou et al. (2020) & Hammond et al. (2000).[5]

Key Insight: (S)-Draflazine's RT of ~88 minutes is significantly longer than that of other vasodilators. This "slow-off" rate ensures sustained transporter blockade even as plasma concentrations fluctuate, providing a stable therapeutic window.

Experimental Validation Protocols

To validate (S)-Draflazine activity, we utilize two "Gold Standard" assays: Radioligand Competition Binding (to determine affinity) and Zero-Trans Uptake (to determine functional inhibition).

Protocol A: [³H]-NBMPR Competition Binding Assay

Objective: Determine the

Materials:

-

Source: Human Erythrocyte Membranes (rich in hENT1) or hENT1-transfected CHO cells.

-

Radioligand: [³H]-NBMPR (Specific Activity ~20 Ci/mmol).

-

Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂.

Workflow:

-

Preparation: Dilute membranes to a protein concentration of 0.2 mg/mL.

-

Equilibrium Phase:

-

Incubate membranes with a fixed concentration of [³H]-NBMPR (0.5 nM, approx.

). -

Add increasing concentrations of (S)-Draflazine (

M to -

Non-Specific Binding (NSB): Define using 10 µM NBMPR or Dipyridamole.

-

-

Incubation: 60 minutes at 25°C (Room Temp) to reach equilibrium.

-

Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

-

Quantification: Liquid scintillation counting.

-

Analysis: Fit data to a one-site competition model (Cheng-Prusoff equation) to calculate

.

Protocol B: Zero-Trans [³H]-Adenosine Uptake Assay

Objective: Measure functional inhibition of nucleoside transport.[8]

Workflow:

-

Cell Seeding: Plate hENT1-expressing cells (e.g., HeLa or CHO-K1) in 24-well plates.

-

Wash: Rinse cells 2x with transport buffer (sodium-free buffer is optional but preferred to isolate ENT activity from CNT activity).

-

Pre-incubation: Incubate cells with (S)-Draflazine for 15 minutes.

-

Uptake Initiation: Add [³H]-Adenosine (1 µM final, spiked with tracer) for exactly 30 seconds .

-

Note: Uptake must be measured in the linear phase (initial rate).

-

-

Stop: Rapidly aspirate and wash 3x with ice-cold stop solution (PBS + 10 µM Dipyridamole).

-

Lysis: Solubilize cells in 1% Triton X-100 or 0.1 N NaOH.

-

Readout: Scintillation counting of the lysate.

Experimental Workflow Diagram

Figure 2: Dual-stream validation workflow. Protocol A determines binding affinity (

Therapeutic Implications

The high affinity and long residence time of (S)-Draflazine translate into specific therapeutic advantages:

-

Cardioprotection: By inhibiting ENT1 during ischemia, (S)-Draflazine preserves the extracellular adenosine pool.[3] This activates A1 receptors (reducing metabolic demand) and A2A receptors (vasodilation and anti-inflammation), reducing infarct size.

-

Analgesia: In models of inflammatory pain (e.g., CFA-induced hyperalgesia), (S)-Draflazine reverses mechanical hypersensitivity.[4][7] The mechanism is dependent on spinal adenosine levels acting on A1 receptors.

-

Safety Profile: Unlike non-selective inhibitors that may affect other transporters or phosphodiesterases (like Dipyridamole), (S)-Draflazine's specificity for ENT1 minimizes off-target hemodynamic effects.

References

-

Vlachodimou, A., et al. (2020). Affinity, binding kinetics and functional characterization of draflazine analogues for human equilibrative nucleoside transporter 1 (SLC29A1).[2][8] Biochemical Pharmacology.[2][8]

-

Hammond, J.R. (2000). Interaction of a series of draflazine analogues with equilibrative nucleoside transporters: species differences and transporter subtype selectivity. Naunyn-Schmiedeberg's Archives of Pharmacology.

-

Ackerman, M., et al. (2012). Antihyperalgesic activity of nucleoside transport inhibitors in models of inflammatory pain in guinea pigs.[7] Journal of Pain Research.

-

Wright, N.J., & Lee, S.Y. (2019). Structures of human ENT1 in complex with adenosine reuptake inhibitors.[2] Nature Structural & Molecular Biology.

-

Guitart, X., et al. (2016). Equilibrative nucleoside transporter ENT1 as a biomarker of Huntington disease.[2] Neurobiology of Disease.[2]

Sources

- 1. Affinity, binding kinetics and functional characterization of draflazine analogues for human equilibrative nucleoside transporter 1 (SLC29A1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ENT1 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 4. Draflazine (R-75231) | ENT1抑制剂 | MCE [medchemexpress.cn]

- 5. researchgate.net [researchgate.net]

- 6. Interaction of a series of draflazine analogues with equilibrative nucleoside transporters: species differences and transporter subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antihyperalgesic activity of nucleoside transport inhibitors in models of inflammatory pain in guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Insight into the nucleoside transport and inhibition of human ENT1 - PMC [pmc.ncbi.nlm.nih.gov]

Draflazine (S)- vs (R)- enantiomer pharmacological differences

Title: Pharmacological Differentiation of Draflazine Enantiomers: (S)- vs. (R)- Stereoselectivity in ENT1 Inhibition[1]

Executive Summary Draflazine (R75231) is a potent, specific inhibitor of the Equilibrative Nucleoside Transporter 1 (ENT1), utilized primarily to potentiate the extracellular concentration of adenosine.[1] While often studied as a racemate in early literature, its pharmacological activity is highly stereoselective.[1] This guide delineates the critical differences between the (S)-(-)-enantiomer (Eutomer, R88021) and the (R)-(+)-enantiomer (Distomer, R88016) , providing a structural and mechanistic basis for their distinct potency profiles.[1]

Molecular Architecture & Stereochemistry[1]

The pharmacological divergence of draflazine stems from the chiral center located at the C2 position of the piperazine ring , which bears an aminocarbonyl moiety.[1]

-

The Distomer: (R)-(+)-Draflazine (Code: R88016).[1]

Stereochemical Impact Table

| Feature | (S)-Draflazine (R88021) | (R)-Draflazine (R88016) |

| Role | Eutomer (Active) | Distomer (Less Active) |

| ENT1 Affinity ( | High (~0.32 nM)* | Low (~10 nM) |

| Selectivity Ratio | Reference (1.[1]0) | ~30-fold lower potency |

| Binding Kinetics | Pseudo-irreversible (Long Residence Time) | Rapid dissociation (Transient) |

*Data derived from displacement of [3H]-NBMPR in mammalian membrane preparations.

Pharmacodynamics: The ENT1 Interface[1]

The primary mechanism of draflazine is the inhibition of adenosine reuptake via ENT1 (SLC29A1).[1] The efficacy of this inhibition is governed not just by affinity (thermodynamics) but by residence time (kinetics).[1]

Binding Affinity & Selectivity

Experimental data utilizing [3H]-NBMPR (nitrobenzylthioinosine) displacement assays demonstrate a 30-fold stereoselectivity in favor of the (S)-enantiomer.[1]

-

(S)-Draflazine: Exhibits sub-nanomolar affinity (

).[1] It acts as a tight-binding inhibitor, effectively "locking" the transporter in an occluded state.[1] -

(R)-Draflazine: Requires significantly higher concentrations to achieve 50% occupancy.[1] Its binding is more labile, allowing endogenous nucleosides (adenosine) to compete more effectively for the transporter.[1]

Kinetic Pharmacology (Residence Time)

A critical differentiator is the drug-target residence time .[1]

-

(S)-Draflazine displays "pseudo-irreversible" binding characteristics.[1] Once bound, it dissociates extremely slowly from ENT1.[1] This leads to prolonged adenosine potentiation even after free drug plasma levels have dropped (hysteresis).[1]

-

(R)-Draflazine , due to steric hindrance, cannot achieve the stable conformational lock required for long residence time, resulting in a faster off-rate (

).[1]

Figure 1: Mechanistic divergence of Draflazine enantiomers at the ENT1 transporter interface.

Experimental Workflows

To validate the pharmacological differences, researchers must employ specific protocols for separation and functional testing.[1]

Chiral Separation Protocol (HPLC)

Separation of the racemate (R75231) into (S)- and (R)- isomers is achieved using chiral stationary phases (CSPs).[1]

-

Column: Chiralcel OD-RH (Cellulose tris(3,5-dimethylphenylcarbamate)).[1]

-

Mobile Phase: Acetonitrile : 2 mM Ammonium Acetate (80:20 v/v).[1]

-

Flow Rate: 0.6 mL/min.[1]

-

Detection: UV at 254 nm or MS/MS (MRM mode).[1]

-

Elution Order: Generally, the (S)-enantiomer and (R)-enantiomer will have distinct retention times (Rt).[1] Note: Elution order must be confirmed with reference standards as it depends on specific mobile phase modifiers.

Radioligand Binding Assay (Potency Determination)

This protocol determines the

-

Preparation: Harvest membranes from tissues rich in ENT1 (e.g., erythrocytes, cardiac tissue) or HEK293 cells overexpressing hENT1.[1]

-

Ligand: Use [3H]-NBMPR (0.1 - 1.0 nM) as the radioligand.[1]

-

Incubation: Incubate membranes with [3H]-NBMPR and varying concentrations (

to -

Equilibrium: Incubate for 60 mins at 25°C. Crucial: Ensure equilibrium is reached due to the slow association/dissociation of the (S)-isomer.

-

Filtration: Rapidly filter through GF/B filters to terminate binding.

-

Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate

and convert to

Figure 2: Workflow for the isolation and pharmacological characterization of Draflazine enantiomers.

Therapeutic Implications

The distinction between (S)- and (R)-draflazine is not merely academic; it dictates the therapeutic window and safety profile.[1]

-

Cardioprotection: The (S)-enantiomer is the driver of ischemic protection.[1] By inhibiting adenosine reuptake with high affinity and long residence time, it ensures sustained activation of A1 and A3 adenosine receptors during ischemic events, reducing infarct size.[1]

-

Dosing & Toxicity: Using the pure (S)-enantiomer (chiral switch) allows for lower total dosages compared to the racemate.[1] This reduces the metabolic load on the liver and minimizes potential off-target effects caused by the less active (R)-enantiomer (e.g., non-specific interaction with other transporters or enzymes).[1]

-

Neuropathic Pain: Recent studies in ENT1 inhibition for pain relief rely on the sustained elevation of adenosine in the spinal cord.[1] The rapid dissociation of the (R)-isomer renders it ineffective for this indication, making the (S)-isomer the requisite candidate for analgesic drug development.[1]

References

-

[3H]R75231--a new radioligand for the nitrobenzylthioinosine sensitive nucleoside transport proteins. Source: Naunyn Schmiedebergs Arch Pharmacol. 1992 May;345(5):558-63.[1] Significance: Establishes the 30-fold potency difference between R88021 (S) and R88016 (R).

-

Affinity, binding kinetics and functional characterization of draflazine analogues for human equilibrative nucleoside transporter 1 (SLC29A1). Source: Biochem Pharmacol. 2019 Dec;170:113747.[1][4] Significance: Details the binding kinetics and residence time importance for draflazine analogues.

-

Interaction of a series of draflazine analogues with equilibrative nucleoside transporters: species differences and transporter subtype selectivity. Source: Naunyn Schmiedebergs Arch Pharmacol. 2000 Apr;361(4):373-82.[1] Significance: Explores the structural requirements (hydrophobic groups) for ENT1 vs ENT2 selectivity.

Sources

- 1. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Khan Academy [khanacademy.org]

- 4. Affinity, binding kinetics and functional characterization of draflazine analogues for human equilibrative nucleoside transporter 1 (SLC29A1) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Draflazine in Adenosine Extracellular Accumulation: A Technical Guide for Researchers

Prepared by a Senior Application Scientist

This guide provides an in-depth technical exploration of Draflazine and its pivotal role in modulating extracellular adenosine levels. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a comprehensive understanding of the underlying mechanisms, experimental validation, and therapeutic potential of Draflazine as a potent and selective inhibitor of the equilibrative nucleoside transporter 1 (ENT1).

The Critical Role of Extracellular Adenosine in Cellular Homeostasis and Disease

Adenosine is a ubiquitous purine nucleoside that plays a fundamental role in cellular metabolism as a core component of adenosine triphosphate (ATP).[1] Beyond its intracellular functions, extracellular adenosine acts as a critical signaling molecule, modulating a wide array of physiological and pathophysiological processes.[1][2] Its concentration in the extracellular space is tightly regulated, typically maintained at low nanomolar levels under normal physiological conditions.[1] However, in response to cellular stress, such as hypoxia, ischemia, or inflammation, extracellular adenosine levels can rise significantly, acting as a protective signal to mitigate tissue damage.[1]

This protective effect is mediated through the activation of four G-protein-coupled adenosine receptor subtypes: A1, A2A, A2B, and A3.[1] Activation of these receptors can trigger a variety of downstream effects, including vasodilation, anti-inflammatory responses, and neurotransmission modulation.[1][3] Given its profound physiological effects, the pharmacological modulation of extracellular adenosine concentration represents a promising therapeutic strategy for a range of conditions, including cardiovascular diseases, neurodegenerative disorders, and inflammatory conditions.[4][5]

Equilibrative Nucleoside Transporters (ENTs): Gatekeepers of Adenosine Levels

The concentration of extracellular adenosine is primarily controlled by its transport across the cell membrane, a process mediated by specialized membrane proteins known as nucleoside transporters.[6] There are two major families of nucleoside transporters: the concentrative nucleoside transporters (CNTs) and the equilibrative nucleoside transporters (ENTs).[7] ENTs, which facilitate the bidirectional transport of nucleosides down their concentration gradient, are key players in clearing adenosine from the extracellular space.[7]

The human ENT family consists of four members, with ENT1 (encoded by the SLC29A1 gene) being the most well-characterized and widely expressed.[8][9] ENT1 is a high-affinity transporter for adenosine and is considered a major route for its cellular uptake.[10] Therefore, inhibition of ENT1 presents a direct and effective mechanism for increasing the extracellular concentration of adenosine, thereby amplifying its signaling effects.[4][9]

Draflazine: A Potent and Selective ENT1 Inhibitor

Draflazine is a potent and selective inhibitor of the equilibrative nucleoside transporter 1 (ENT1).[11] This selectivity is a key attribute, as non-selective ENT inhibitors like dipyridamole and dilazep can have off-target effects.[4] Draflazine binds to the nucleoside transporter with high affinity, effectively blocking the uptake of adenosine into cells.[12] This inhibition leads to an accumulation of adenosine in the extracellular space, thereby enhancing its local signaling effects through adenosine receptors.[4]

The therapeutic potential of this mechanism has been demonstrated in various preclinical and clinical studies. For instance, Draflazine has been shown to protect heart tissue from ischemia-induced damage, an effect attributed to the increased extracellular adenosine concentration.[4] Furthermore, its antihyperalgesic activity in models of inflammatory pain is also linked to the enhancement of endogenous adenosine levels.[13]

Mechanism of Action: A Visual Representation

The following diagram illustrates the core mechanism by which Draflazine leads to the accumulation of extracellular adenosine.

Caption: Draflazine blocks the ENT1 transporter, preventing adenosine uptake and increasing its extracellular concentration.

Experimental Protocols for Assessing Draflazine's Activity

To rigorously evaluate the efficacy of Draflazine as an ENT1 inhibitor, a combination of binding and functional assays is essential. The following protocols provide a self-validating framework for characterizing the interaction of Draflazine with ENT1 and its impact on adenosine transport.

Radioligand Binding Assay for ENT1 Affinity

This protocol determines the binding affinity (Ki) of Draflazine for the ENT1 transporter using a competitive binding assay with a radiolabeled ligand, such as [³H]-nitrobenzylthioinosine ([³H]-NBTI), a high-affinity ENT1 inhibitor.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line endogenously expressing or overexpressing human ENT1 (e.g., U2OS cells).[11] Homogenize cells in a suitable buffer and isolate the membrane fraction by differential centrifugation.

-

Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]-NBTI and varying concentrations of Draflazine.

-

Incubation: Incubate the reaction mixture at room temperature for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of Draflazine that inhibits 50% of the specific binding of [³H]-NBTI (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Functional Assay: [³H]-Adenosine Uptake Inhibition

This assay directly measures the functional consequence of Draflazine's binding to ENT1 by quantifying the inhibition of adenosine uptake into cells.

Methodology:

-

Cell Culture: Plate ENT1-expressing cells in a 96-well plate and grow to confluence.

-

Pre-incubation with Draflazine: Wash the cells and pre-incubate with varying concentrations of Draflazine for a defined period.

-

Initiation of Uptake: Add a solution containing [³H]-adenosine to initiate the uptake experiment.

-

Termination of Uptake: After a short incubation period (e.g., 1-5 minutes), rapidly wash the cells with ice-cold buffer to stop the uptake process.

-

Cell Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of [³H]-adenosine uptake against the concentration of Draflazine to determine the IC50 value for uptake inhibition.

Measurement of Extracellular Adenosine Accumulation

This protocol utilizes high-performance liquid chromatography-tandem mass spectrometry (UPLC-tandem-MS) for the accurate and sensitive quantification of extracellular adenosine in cell culture supernatants following treatment with Draflazine.[14]

Methodology:

-

Cell Treatment: Treat ENT1-expressing cells with Draflazine at various concentrations and for different durations.

-

Sample Collection: Carefully collect the cell culture supernatant. To prevent the rapid degradation of adenosine, immediately add a "stop solution" containing inhibitors of adenosine deaminase and adenosine kinase.[14]

-

Sample Preparation: Perform solid-phase extraction or protein precipitation to clean up the sample.

-

UPLC-tandem-MS Analysis: Inject the prepared sample into a UPLC-tandem-MS system. Use a stable isotope-labeled adenosine as an internal standard for accurate quantification.[14]

-

Data Analysis: Quantify the adenosine concentration in the samples by comparing the peak area ratio of adenosine to the internal standard against a standard curve.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the experimental protocols described above.

Caption: A streamlined workflow for the comprehensive evaluation of Draflazine's impact on ENT1.

Quantitative Data Summary

The following table summarizes key quantitative parameters for Draflazine, providing a comparative overview of its potency and affinity.

| Parameter | Value | Method | Cell Type | Reference |

| Ki for [³H]-NBTI binding | 4.5 nM | Radioligand Binding | Human Myocardium & Erythrocytes | [12] |

| IC50 for ENT1 inhibition | 5.3 nM | Impedance-based transporter activity assay | U2OS | [11] |

| Antihyperalgesic Effect | 10 mg/kg (s.c.) | Carrageenan-induced hyperalgesia | Guinea Pig | [13] |

Therapeutic Implications and Future Directions

The ability of Draflazine to selectively inhibit ENT1 and thereby augment endogenous adenosine signaling holds significant therapeutic promise. Its cardioprotective effects have been a primary area of investigation, with studies suggesting its potential use in conditions like myocardial ischemia.[4][15] The lack of negative inotropic effects at therapeutic concentrations further enhances its safety profile for cardiac applications.[12]

Beyond cardiovascular disease, the role of adenosine in modulating inflammation and pain opens up other therapeutic avenues for Draflazine. Its demonstrated efficacy in preclinical models of inflammatory pain suggests its potential as a novel analgesic.[13]

Future research should focus on further elucidating the long-term effects and safety profile of Draflazine in various disease models. Investigating the potential for combination therapies, where Draflazine could potentiate the effects of other drugs that act on the adenosine system, is another promising area of exploration. Clinical trials that have been conducted were generally small and focused on tolerability, indicating that larger trials are needed to fully evaluate its cardioprotective effects.[15]

References

-

Scholarly Publications Leiden University. (n.d.). Ligand binding kinetics and label- free assays for the study of SLC29A1 transporter and A2B adenosine receptor. Retrieved from [Link]

- Heubach, J. F., et al. (1996). Studies of the nucleoside transporter inhibitor, draflazine, in the human myocardium. Naunyn-Schmiedeberg's Archives of Pharmacology, 353(5), 556-563.

- Sztajzel, J., et al. (1999). Nucleoside transport inhibition by draflazine in unstable coronary disease. Heart, 82(2), 203-207.

- Carrier, E. J., et al. (2006). Inhibition of an equilibrative nucleoside transporter by cannabidiol: A mechanism of cannabinoid immunosuppression. Proceedings of the National Academy of Sciences, 103(20), 7895-7900.

- Naik, J., et al. (2018). Inhibition of the Equilibrative Nucleoside Transporter 1 and Activation of A2A Adenosine Receptors by 8-(4-Chlorophenylthio)-modified cAMP Analogs and Their Hydrolytic Products. Journal of Biological Chemistry, 293(15), 5579-5591.

- Mass Spectrometry–Driven Strategies for Membrane Protein–Targeted Drug Discovery. (2026, February 2). Annual Review of Analytical Chemistry.

- de Vries, H., et al. (2020). Affinity, binding kinetics and functional characterization of draflazine analogues for human equilibrative nucleoside transporter 1 (SLC29A1). Biochemical Pharmacology, 172, 113747.

-

Wikipedia. (n.d.). Adenosine. Retrieved from [Link]

- Firoz, M., et al. (2021). Differential Inhibition of Equilibrative Nucleoside Transporter 1 (ENT1) Activity by Tyrosine Kinase Inhibitors. Pharmaceutics, 13(7), 1083.

- P-A, R., et al. (2019). Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases. Frontiers in Pharmacology, 10, 147.

- van der Giessen, W. J., et al. (1996). Hemodynamic and neurohumoral effects of various grades of selective adenosine transport inhibition in humans. Implications for its future role in cardioprotection.

-

Patsnap Synapse. (2024, June 25). What are ENT inhibitors and how do they work?. Retrieved from [Link]

- Nijstad, A. L., et al. (2018). Accurate measurement of endogenous adenosine in human blood. PLOS ONE, 13(10), e0205707.

-

Dr Matt & Dr Mike. (2017, July 16). Mechanism of Action for Adenosine [Video]. YouTube. [Link]

- Miller, D. S., et al. (2022). Addressing the Clinical Importance of Equilibrative Nucleoside Transporters (ENTs) in Drug Discovery and Development. Clinical Pharmacology & Therapeutics, 111(2), 346-359.

- Eltzschig, H. K. (2014). Extracellular Adenosine Signaling in Molecular Medicine.

- Insight into the nucleoside transport and inhibition of human ENT1. (2021). Cell Reports, 36(13), 109749.

- Protocol for quantifying extracellular and intracellular ATP from macrophages upon inflammasome activation using a luciferin-luciferase technique. (2021). STAR Protocols, 2(4), 100871.

- Grubb, A. (2023). Adenosine. In StatPearls.

- Qamar, A. S., et al. (2022). A review on the clinical pharmacokinetics of hydralazine. Expert Opinion on Drug Metabolism & Toxicology, 18(10), 707-714.

-

Alzheimer's Drug Discovery Foundation. (2020, August 31). ENT1 Inhibitors. Retrieved from [Link]

-

Adenosine signaling pathway overview. (n.d.). ResearchGate. Retrieved from [Link]

-

ClinicalTrials.gov. (n.d.). Card Expert Search. Retrieved from [Link]

- De Vry, J., et al. (2012). Antihyperalgesic activity of nucleoside transport inhibitors in models of inflammatory pain in guinea pigs. Journal of Pain Research, 5, 335-344.

-

CV Pharmacology. (n.d.). Adenosine. Retrieved from [Link]

- Hussain, I., & Ali, A. (2017). Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. Journal of Phytochemistry & Biochemistry, 1(1).

- Hussain, I., & Ali, A. (2017). Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. Journal of Phytochemistry & Biochemistry, 1(1).

- Fredholm, B. B., et al. (2001). Adenosine Receptors: Expression, Function and Regulation. International Journal of Biochemistry & Cell Biology, 33(8), 779-783.

- Llaudet, E., et al. (2016). Real-time monitoring of extracellular adenosine using enzyme-linked microelectrode arrays. Biosensors and Bioelectronics, 77, 987-994.

-

Cell Biolabs, Inc. (n.d.). Adenosine Assay Kit. Retrieved from [Link]

-

Draflazine. (n.d.). DrugBank. Retrieved from [Link]

Sources

- 1. Adenosine - Wikipedia [en.wikipedia.org]

- 2. Adenosine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. CV Pharmacology | Adenosine [cvpharmacology.com]

- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 5. What are ENT inhibitors and how do they work? [synapse.patsnap.com]

- 6. Extracellular Adenosine Signaling in Molecular Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of the Equilibrative Nucleoside Transporter 1 and Activation of A2A Adenosine Receptors by 8-(4-Chlorophenylthio)-modified cAMP Analogs and Their Hydrolytic Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Affinity, binding kinetics and functional characterization of draflazine analogues for human equilibrative nucleoside transporter 1 (SLC29A1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Differential Inhibition of Equilibrative Nucleoside Transporter 1 (ENT1) Activity by Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Insight into the nucleoside transport and inhibition of human ENT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Draflazine (R-75231) | ENT1抑制剂 | MCE [medchemexpress.cn]

- 12. Studies of the nucleoside transporter inhibitor, draflazine, in the human myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antihyperalgesic activity of nucleoside transport inhibitors in models of inflammatory pain in guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Accurate measurement of endogenous adenosine in human blood | PLOS One [journals.plos.org]

- 15. Nucleoside transport inhibition by draflazine in unstable coronary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: Unveiling Draflazine, a Potent Modulator of Adenosine Signaling

An In-depth Technical Guide to the Chemical Structure and Properties of R-75231 Draflazine

Draflazine, also known by its research code R-75231 (for the racemic mixture) and specifically as (-)-R-75231 or R-88021 for the active enantiomer, is a high-affinity, selective inhibitor of the Equilibrative Nucleoside Transporter 1 (ENT1).[1] This transporter, encoded by the SLC29A1 gene, is a critical gateway for the bidirectional movement of nucleosides like adenosine across cell membranes.[2] By potently blocking this transporter, Draflazine effectively increases the extracellular concentration of endogenous adenosine, a purine nucleoside that plays a profound role in cellular signaling across cardiovascular, nervous, and immune systems.[3][4]

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of Draflazine's chemical and pharmacological properties. We will delve into its mechanism of action, provide field-proven experimental protocols for its study, and discuss its application as a powerful research tool and its journey as a potential therapeutic agent. The focus will be on the causality behind its effects and the experimental designs used to validate its function.

Chemical Identity and Physicochemical Properties

The precise identification and physical characteristics of a compound are foundational to its application in research. Draflazine is a structurally complex small molecule with specific stereochemical properties that are crucial to its biological activity. The (-)-enantiomer, Draflazine (R-88021), is significantly more potent than its (+)-enantiomer (R-88016).[5] For instance, in displacing [3H]nitrobenzylthioinosine from human erythrocytes, the (-)-enantiomer is approximately 40 times more potent than the (+)-enantiomer.[5]

| Identifier | Value | Reference |

| IUPAC Name | 1-[2-(4-amino-2,6-dichloroanilino)-2-oxoethyl]-4-[5,5-bis(4-fluorophenyl)pentyl]piperazine-2-carboxamide | [6] |

| Synonyms | R-75231 (racemate), (-)-R-75231, Draflazine, R-88021 | [6] |

| CAS Number | 138681-29-5 (Draflazine); 120770-34-5 (Racemic R-75231) | [6] |

| Molecular Formula | C₃₀H₃₃Cl₂F₂N₅O₂ | [6] |

| Molecular Weight | 604.52 g/mol | [6] |

| Physical Form | White to beige powder | |

| Solubility | DMSO (2 mg/mL) |

Pharmacological Profile: Mechanism of Action

The primary pharmacological action of Draflazine is the potent and highly selective inhibition of the ENT1 transporter. ENT1 is responsible for clearing adenosine from the extracellular space, thereby terminating its signaling effects on cell surface adenosine receptors (A₁, A₂ₐ, A₂ᵦ, A₃).[3]

Causality of Action:

-

Adenosine Release: Under conditions of metabolic stress, such as ischemia or inflammation, intracellular ATP is catabolized, leading to an increased production and release of adenosine into the extracellular space.

-

ENT1-Mediated Reuptake: The ENT1 transporter rapidly transports this extracellular adenosine back into the cell, keeping its ambient concentration low.

-

Draflazine-Mediated Inhibition: Draflazine binds to the ENT1 transporter with high affinity, physically obstructing the passage of adenosine.[7] This blockade leads to a sustained accumulation of adenosine in the extracellular milieu.

-

Enhanced Receptor Signaling: The elevated adenosine concentration results in enhanced and prolonged activation of adenosine receptors on the cell surface, triggering downstream physiological effects such as vasodilation, anti-inflammatory responses, and inhibition of platelet aggregation.[5]

Draflazine's utility stems from its selectivity; it is 370-fold more selective for ENT1 over the other major equilibrative transporter, ENT2 (SLC29A2). This specificity allows researchers to dissect the specific roles of ENT1 in physiological and pathological processes.

Key Applications & In Vitro Experimental Protocols

Draflazine's mechanism makes it a valuable tool for studying adenosine signaling in various therapeutic areas. Below are key applications with validated, step-by-step protocols.

Application 1: Cardioprotection Research

Expertise & Rationale: Adenosine is a well-established endogenous cardioprotectant, particularly during ischemic events. By inhibiting its reuptake, Draflazine can potentiate these protective effects. A critical requirement for a cardioprotective agent is the absence of negative inotropic (contractility-reducing) effects. The following protocols validate both Draflazine's target engagement in cardiac tissue and its functional safety profile.[7]

This protocol determines the binding affinity (Ki) of Draflazine for the ENT1 transporter in human myocardial tissue membranes.

-

Membrane Preparation: Homogenize human ventricular tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge at low speed (e.g., 1,000 x g) to remove debris. Collect the supernatant and centrifuge at high speed (e.g., 40,000 x g) to pellet the membranes. Resuspend the membrane pellet in a fresh buffer to a known protein concentration.

-

Assay Setup: In a 96-well plate, add, in order:

-

Assay buffer.

-

A range of concentrations of Draflazine (or other unlabeled competitor).

-

A fixed, low concentration of the radioligand [³H]-nitrobenzylthioinosine ([³H]-NBTI), typically at its Kd value (e.g., 0.8 nM).[7]

-

The prepared myocardial membranes (e.g., 50-100 µg protein).

-

-

Incubation: Incubate the plate at room temperature (e.g., 20-22°C) for 60 minutes to allow binding to reach equilibrium.

-

Termination & Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), washing immediately with ice-cold buffer to separate bound from free radioligand.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail. Quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radioactive ligand (e.g., 10 µM NBTI). Specific binding is calculated by subtracting non-specific from total binding. Plot the specific binding against the log concentration of Draflazine and fit to a one-site competition model to determine the IC₅₀, which can then be converted to a Ki value using the Cheng-Prusoff equation. A Ki of ~4.5 nM is expected for Draflazine in human myocardium.[7]

Application 2: Anti-Platelet Aggregation Studies

Expertise & Rationale: Extracellular adenosine, acting primarily through the A₂ₐ receptor on platelets, is a potent inhibitor of platelet aggregation. This protocol is designed to demonstrate how Draflazine, by increasing local adenosine levels, can enhance the natural braking system on platelet activation. This is a self-validating system because Draflazine itself has no direct anti-aggregatory effect; its activity is entirely dependent on the presence of endogenous adenosine.[5]

This assay measures platelet aggregation in a physiologically relevant environment.

-

Blood Collection: Draw venous blood from healthy, drug-free volunteers into tubes containing an anticoagulant (e.g., sodium citrate).

-

Assay Preparation: Allow the blood to stabilize at room temperature.

-

Incubation with Inhibitor: Pre-incubate aliquots of whole blood with either vehicle (e.g., DMSO) or a fixed concentration of Draflazine (e.g., 1 µM) for a short period (e.g., 10-15 minutes) at 37°C.

-

Addition of Agonist: Add a platelet agonist, such as Adenosine Diphosphate (ADP), at a concentration known to induce aggregation (e.g., 10 µM).

-

Measurement: Immediately measure platelet aggregation using an impedance aggregometer. The instrument measures the change in electrical impedance between two electrodes as platelets aggregate onto them.

-

Data Analysis: Compare the aggregation curve (impedance vs. time) of the Draflazine-treated sample to the vehicle control. The expected result is that in the presence of Draflazine, the ADP-induced aggregation will be significantly inhibited due to the potentiation of endogenous adenosine's anti-aggregatory effects.[5] The IC₅₀ for Draflazine in this type of assay is approximately 0.5 µM.[5]

In Vivo & Clinical Perspective

The principles observed in vitro have been translated into animal models and early-phase human trials.

-

Animal Models: Draflazine has demonstrated significant cardioprotective efficacy against catecholamine-induced damage in rabbits. Furthermore, it has shown antihyperalgesic activity in guinea pig models of inflammatory pain, completely reversing hypersensitivity in both complete Freund's adjuvant (CFA) and carrageenan-induced inflammation models.[1]

-

Clinical Trials: In a randomized, double-blind, placebo-controlled study in patients with unstable angina and non-Q-wave infarction, Draflazine was well-tolerated and did not cause adverse hemodynamic effects.[8] While it showed a trend towards reducing the duration of chest pain, the effect was not statistically significant in the small study population, and its development for cardiac arrhythmias was discontinued.[8][9] It has also been investigated in Phase 2 trials for ulcerative colitis.[3]

Conclusion

R-75231 Draflazine is a quintessential example of a selective pharmacological tool. Its identity as a potent and highly selective inhibitor of the ENT1 nucleoside transporter is well-established, supported by extensive in vitro and in vivo data.[5][7] While its path to clinical approval has been challenging, its value to the scientific community is undeniable. For researchers in cardiovascular disease, inflammation, and neuroscience, Draflazine remains an indispensable molecule for probing the complex and multifaceted signaling pathways of endogenous adenosine. Its well-defined mechanism of action and the robust experimental protocols it has been validated with ensure its continued use in elucidating fundamental biological processes.

References

- Maes, S. S., et al. (2012). Antihyperalgesic activity of nucleoside transport inhibitors in models of inflammatory pain in guinea pigs. Journal of Pain Research, 5, 391–400.

-

Therapeutic Target Database. (n.d.). Draflazine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Draflazine. PubChem Compound Database. Retrieved from [Link]

-

Väisänen, L., et al. (1999). Nucleoside transport inhibition by draflazine in unstable coronary disease. Heart, 82(2), 167–172. Retrieved from [Link]

-

Chembase.cn. (n.d.). DRAFLAZINE, (R)-. Retrieved from [Link]

-

Parkinson, F. E., & Geiger, J. D. (1994). Interaction of the mioflazine derivative R75231 with the nucleoside transporter: evidence for positive cooperativity. Naunyn-Schmiedeberg's Archives of Pharmacology, 349(4), 439–445. Retrieved from [Link]

-

Galinanes, M., et al. (1997). Studies of the nucleoside transporter inhibitor, draflazine, in the human myocardium. British Journal of Pharmacology, 120(1), 139–145. Retrieved from [Link]

-

Patsnap Synapse. (n.d.). Draflazine - Drug Targets, Indications, Patents. Retrieved from [Link]

-

van den Hout, L. P. A., et al. (2020). Affinity, binding kinetics and functional characterization of draflazine analogues for human equilibrative nucleoside transporter 1 (SLC29A1). Biochemical Pharmacology, 172, 113747. Retrieved from [Link]

-

Beukers, M. W., et al. (1994). Nucleoside transport inhibition and platelet aggregation in human blood: R75231 and its enantiomers, draflazine and R88016. European Journal of Pharmacology, 266(1), 57–62. Retrieved from [Link]

-

Hammond, J. R. (2000). Interaction of a series of draflazine analogues with equilibrative nucleoside transporters: species differences and transporter subtype selectivity. Naunyn-Schmiedeberg's Archives of Pharmacology, 361(4), 373–382. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Slc29a1 solute carrier family 29 (nucleoside transporters), member 1 [ (house mouse)]. Gene Database. Retrieved from [Link]

Sources

- 1. Draflazine (R-75231) | ENT1抑制剂 | MCE [medchemexpress.cn]

- 2. Slc29a1 solute carrier family 29 (nucleoside transporters), member 1 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. Draflazine - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. Interaction of a series of draflazine analogues with equilibrative nucleoside transporters: species differences and transporter subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nucleoside transport inhibition and platelet aggregation in human blood: R75231 and its enantiomers, draflazine and R88016 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Draflazine | C30H33Cl2F2N5O2 | CID 60849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Studies of the nucleoside transporter inhibitor, draflazine, in the human myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nucleoside transport inhibition by draflazine in unstable coronary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. TTD: Therapeutic Target Database [ttd.idrblab.cn]

Draflazine: Modulating Purinergic Tone via Equilibrative Nucleoside Transporter Inhibition

This guide provides a technical analysis of Draflazine, focusing on its pharmacological mechanism as a nucleoside transport inhibitor and its consequent modulation of purinergic signaling.

Executive Summary

Draflazine is a potent, specific inhibitor of the Equilibrative Nucleoside Transporter (ENT) , with high selectivity for the ENT1 (es) subtype. Unlike direct purinergic receptor agonists, Draflazine does not bind directly to P1 (Adenosine) or P2 receptors. Instead, it functions as an "indirect agonist" by blocking the reuptake of extracellular adenosine into cells. This blockade potentiates the "adenosine tone," amplifying endogenous signaling through A1 and A2A receptors specifically in tissues experiencing high metabolic stress (e.g., ischemic myocardium).

This mechanism offers a distinct therapeutic advantage: site-specific amplification . While direct agonists cause systemic side effects (e.g., bradycardia, hypotension), Draflazine enhances adenosine signaling primarily where adenosine is actively being released and rapidly metabolized, providing localized cardioprotection and neuromodulation.

Mechanistic Foundation: The Adenosine Clamp

The primary pharmacological target of Draflazine is the ENT1 transporter (SLC29A1). Under physiological conditions, ENTs facilitate the diffusion of adenosine down its concentration gradient—typically from the extracellular space into the cytosol, where it is rapidly metabolized by adenosine deaminase (to inosine) or adenosine kinase (to AMP).

Mechanism of Action[1][2]

-

Blockade: Draflazine binds to the ENT1 transporter with high affinity (

nM).[1] -

Accumulation: By inhibiting the influx of adenosine, Draflazine causes a rapid accumulation of adenosine in the pericellular space.

-

Activation: The elevated extracellular adenosine concentration activates high-affinity A1 receptors (Gi-coupled) and A2A receptors (Gs-coupled).

Visualization: The Purinergic Amplification Loop

The following diagram illustrates how Draflazine shifts the equilibrium of extracellular adenosine, transforming a passive metabolite into a potent signaling molecule.

Figure 1: Draflazine inhibits ENT1-mediated uptake, forcing extracellular adenosine to accumulate and activate P1 receptors (A1 and A2A).

Downstream Signaling Pathways

Draflazine's effects are pleiotropic, depending on the receptor subtype expression in the target tissue.[2]

Pathway A: A1 Receptor Mediated (Cardioprotection)[3]

-

Context: Ischemic Myocardium.[1]

-

Signal Transduction: Activation of A1 receptors couples to

proteins. -

Effect: Inhibition of adenylyl cyclase

Reduced cAMP -

Physiological Outcome: Reduced

influx, shortening of the action potential duration, and decreased metabolic demand. This mimics "ischemic preconditioning," protecting the heart from reperfusion injury.

Pathway B: A2A Receptor Mediated (Vasodilation & Anti-inflammation)

-

Context: Coronary vasculature and immune cells.

-

Signal Transduction: Activation of A2A receptors couples to

proteins. -

Effect: Stimulation of adenylyl cyclase

Increased cAMP. -

Physiological Outcome:

-

Vascular Smooth Muscle: Relaxation (Vasodilation).

-

Neutrophils: Inhibition of superoxide generation and adherence (Anti-inflammatory).

-

Comparative Pharmacological Profile

Draflazine is distinguished from other nucleoside transport inhibitors (NTIs) like Dipyridamole by its specificity and lack of hemodynamic side effects at therapeutic doses.

Table 1: Comparative Profile of Nucleoside Transport Inhibitors

| Parameter | Draflazine | Dipyridamole | Dilazep |

| Primary Target | ENT1 (es) | ENT1 / ENT2 / PDE | ENT1 |

| 4.5 nM | ~10-20 nM | ~1-5 nM | |

| Selectivity (ENT1/ENT2) | High (>100-fold) | Low (Non-selective) | High |

| Hemodynamic Effect | Neutral (No neg. inotropy) | Vasodilation + Hypotension | Vasodilation |

| Mechanism Note | Pure uptake inhibition | Uptake inhibition + PDE inhibition | Pure uptake inhibition |

Note: Dipyridamole's inhibition of phosphodiesterase (PDE) contributes to its systemic vasodilatory effects, often limiting its use due to "coronary steal." Draflazine lacks this PDE inhibition, focusing solely on adenosine potentiation.

Experimental Protocol: Nucleoside Uptake Inhibition Assay

To validate Draflazine activity, researchers utilize a radioligand uptake assay. This protocol quantifies the inhibition of

Protocol: -Adenosine Uptake in Human Erythrocytes

Objective: Determine the

Reagents:

-

Washed Human Erythrocytes (suspended to 5% hematocrit in PBS).

-

Radioligand:

Adenosine (Specific Activity: 30-40 Ci/mmol). -

Inhibitor: Draflazine (dissolved in DMSO, serial dilutions).

-

Stop Solution: Ice-cold PBS + 10

M Dipyridamole (to instantly freeze transport).

Workflow:

-

Preparation: Aliquot 100

L of erythrocyte suspension into microcentrifuge tubes. -

Pre-incubation: Add 10

L of Draflazine (varying concentrations: -

Initiation: Add

-Adenosine (final concentration 1 -

Transport Phase: Incubate for exactly 10 seconds (Zero-trans conditions).

-

Critical Step: Transport is extremely rapid; timing must be precise to measure initial rate.

-

-

Termination: Rapidly add 1 mL of Ice-cold Stop Solution and immediately centrifuge (10,000 x g for 30 sec).

-

Separation: Aspirate supernatant. Wash pellet 2x with ice-cold PBS.

-

Quantification: Lyse pellet with 5% Triton X-100. Measure radioactivity via Liquid Scintillation Counting (LSC).[3]

Visualization: Experimental Logic Flow

Figure 2: Workflow for zero-trans radioligand uptake assay to determine Draflazine potency.

References

-

Interaction of a series of draflazine analogues with equilibrative nucleoside transporters. Source: PubMed / Naunyn Schmiedebergs Arch Pharmacol. URL:[Link] Significance: Establishes the structure-activity relationship and high affinity of Draflazine for ENT1.

-

Studies of the nucleoside transporter inhibitor, draflazine, in the human myocardium. Source: PubMed / Br J Pharmacol. URL:[1][Link] Significance: Confirms Draflazine's lack of negative inotropic effects and suitability for cardiopreservation.[4]

-

Affinity, binding kinetics and functional characterization of draflazine analogues for human equilibrative nucleoside transporter 1. Source: PubMed / Biochem Pharmacol. URL:[1][Link] Significance: Provides modern kinetic data (residence time) and functional validation of ENT1 inhibition.

-

Nucleoside transport inhibition: a therapeutic approach to cardioprotection via adenosine? Source: PubMed / Cardiovasc Res.[1][5] URL:[Link] Significance: A seminal review discussing the therapeutic rationale of using NTIs like Draflazine over direct agonists.

-

Purinergic Signalling in Physiology and Pathophysiology. Source: PubMed Central / Int J Mol Sci. URL:[Link] Significance: Broad overview of the purinergic signaling landscape that Draflazine modulates.

Sources

- 1. Studies of the nucleoside transporter inhibitor, draflazine, in the human myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. Experimental and computational approaches for evaluating molecule interactions with equilibrative nucleoside transporters 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Studies of the nucleoside transporter inhibitor, draflazine, in the human myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Multiple Computational Approaches for Predicting Drug Interactions with Human Equilibrative Nucleoside Transporter 1 - PMC [pmc.ncbi.nlm.nih.gov]

The Inhibition of Equilibrative Nucleoside Transporter 1 (ENT1): A Technical Guide for Drug Discovery and Development

Abstract

Equilibrative Nucleoside Transporter 1 (ENT1), encoded by the SLC29A1 gene, is a ubiquitous transmembrane protein crucial for the bidirectional transport of nucleosides and nucleoside analogs across cellular membranes.[1] Its central role in regulating extracellular adenosine levels and mediating the cellular uptake of chemotherapeutic agents has positioned it as a significant target for therapeutic intervention in a spectrum of diseases, including cardiovascular disorders, cancer, and neuroinflammatory conditions. This in-depth technical guide provides a comprehensive overview of ENT1-specific inhibitors, detailing their mechanisms of action, chemical classifications, and the state-of-the-art methodologies for their evaluation. Tailored for researchers, scientists, and drug development professionals, this document offers a synthesis of technical accuracy and field-proven insights to facilitate the discovery and development of novel ENT1-targeted therapeutics.

The Central Role of ENT1 in Physiology and Pharmacology

ENT1 is a facilitative transporter, meaning it moves its substrates down their concentration gradient without the need for direct energy input.[2] This seemingly simple function has profound physiological consequences.

1.1. Adenosine Signaling and Homeostasis: One of the most critical roles of ENT1 is the regulation of extracellular adenosine concentrations. Adenosine is a potent signaling molecule that exerts its effects through four G-protein coupled receptors (A1, A2A, A2B, and A3), influencing a vast array of physiological processes including vasodilation, neurotransmission, and inflammation.[3][4] By transporting adenosine into the cell, ENT1 effectively terminates its signaling cascade. Consequently, inhibition of ENT1 leads to an accumulation of extracellular adenosine, potentiating its physiological effects.[1][5] This mechanism is the cornerstone of the therapeutic action of several clinically used drugs.

1.2. Transport of Nucleoside Analogs: Beyond its role in endogenous nucleoside transport, ENT1 is a primary conduit for the cellular uptake of numerous nucleoside analog drugs.[3] This includes a wide range of anticancer agents (e.g., gemcitabine, cytarabine) and antiviral therapies.[3] The expression level of ENT1 in tumor cells can be a critical determinant of their sensitivity or resistance to these chemotherapeutic agents.[6] Therefore, understanding the interplay between ENT1 and these drugs is paramount for optimizing cancer chemotherapy.

1.3. Therapeutic Implications of ENT1 Inhibition: The multifaceted roles of ENT1 make it a compelling drug target for a variety of therapeutic areas:

-

Cardiovascular Disease: By increasing extracellular adenosine, ENT1 inhibitors can induce vasodilation and offer cardioprotection, particularly in the context of ischemia-reperfusion injury.[7]

-

Oncology: While ENT1 facilitates the entry of cytotoxic nucleoside analogs, its inhibition can also be therapeutically beneficial. In the tumor microenvironment, high levels of adenosine are immunosuppressive. By blocking adenosine uptake into T-cells, ENT1 inhibitors can enhance anti-tumor immunity.[8]

-

Neuroinflammation and Pain: ENT1 inhibition can modulate neuroinflammation and has shown promise in preclinical models of neuropathic and inflammatory pain by potentiating adenosine's analgesic effects.

-

Other Conditions: The role of ENT1 is also being explored in conditions such as alcoholism and neurodegenerative diseases.[2]

Classes and Characteristics of ENT1 Inhibitors

ENT1 inhibitors can be broadly categorized based on their chemical structure and mechanism of action. The development of these inhibitors has evolved from non-selective compounds to highly potent and specific agents.

2.1. Classical ENT1 Inhibitors:

-

Dipyridamole: A non-selective inhibitor of both ENT1 and ENT2, dipyridamole is a pyrimido-pyrimidine derivative clinically used as a vasodilator and antiplatelet agent.[9] Its inhibition of adenosine reuptake is a key component of its therapeutic effect.

-

Nitrobenzylthioinosine (NBMPR): A high-affinity and selective inhibitor of ENT1, NBMPR is a nucleoside analog widely used as a research tool to probe ENT1 function.[2][9] Its high affinity makes it an ideal radioligand for binding assays.

-

Dilazep: Another non-selective inhibitor of ENT1 and ENT2, dilazep is a coronary vasodilator.[9]

-

Draflazine: A potent and more selective ENT1 inhibitor compared to dipyridamole and dilazep.[9]

2.2. Other Clinically Relevant Inhibitors:

-

Ticagrelor: An antiplatelet drug that, in addition to its primary mechanism of P2Y12 receptor antagonism, also inhibits ENT1, contributing to increased extracellular adenosine and enhanced antiplatelet effects.[6]

-

Tyrosine Kinase Inhibitors (TKIs): A growing number of TKIs have been identified as inhibitors of ENT1, which can lead to drug-drug interactions when co-administered with nucleoside analog chemotherapies.[6]

2.3. Quantitative Comparison of Inhibitor Potency and Selectivity:

The following table summarizes the inhibitory potency (IC50 or Ki values) of selected compounds against ENT1 and, where available, their selectivity over ENT2. It is important to note that assay conditions can significantly influence these values.

| Inhibitor | ENT1 IC50/Ki | ENT2 IC50/Ki | Selectivity (ENT2/ENT1) | Reference(s) |

| NBMPR | 0.4 nM (IC50) | 2800 nM (IC50) | ~7000-fold | [10] |

| Dipyridamole | 5.0 nM (IC50) | 356 nM (IC50) | ~71-fold | [10] |

| Dipyridamole Analog 13 | 0.49 nM (Ki) | Not Reported | Not Reported | [9] |

| Draflazine | 0.28-10 nM (IC50) | Not Reported | Not Reported | [9] |

| Ticagrelor | 12.4 µM (Estimated IC50) | 441.1 µM (Estimated IC50) | ~35.6-fold | [11] |

| Lorlatinib | 2.5 µM (IC50) | 1.0 µM (IC50) | ~0.4-fold | [6] |

| Ibrutinib | >10 µM (IC50) | Not Reported | Not Reported | [6] |

| Lenvatinib | ~6.3 µM (IC50) | Not Reported | Not Reported | [6] |

| Neratinib | ~8.5 µM (IC50) | Not Reported | Not Reported | [6] |

| Pacritinib | ~6.2 µM (IC50) | Not Reported | Not Reported | [6] |

Methodologies for the Characterization of ENT1 Inhibitors

A robust and multi-faceted experimental approach is essential for the comprehensive characterization of ENT1 inhibitors. This section provides detailed, step-by-step protocols for key in vitro and in vivo assays.

3.1. In Vitro Assays:

Radiolabeled Nucleoside Uptake Assay

This is the gold-standard functional assay to determine the inhibitory potency of a compound on ENT1-mediated transport.

Principle: This assay measures the uptake of a radiolabeled nucleoside substrate (e.g., [3H]-uridine or [3H]-adenosine) into cells expressing ENT1. The reduction in uptake in the presence of a test compound is indicative of its inhibitory activity.

Experimental Workflow Diagram:

Caption: Workflow for the radiolabeled nucleoside uptake assay.

Detailed Protocol:

-

Cell Culture:

-

Seed cells known to express ENT1 (e.g., K562 human leukemia cells, or engineered cell lines like HAP1 ENT2-KO or MDCKII-hENT1) in 96-well plates and culture to confluence.[6][9] K562 cells endogenously express high levels of ENT1.[9] HAP1 ENT2-knockout cells are a valuable tool to specifically study ENT1 without the confounding activity of ENT2.[6]

-

-

Assay Preparation:

-

On the day of the assay, aspirate the culture medium and wash the cell monolayers twice with a pre-warmed, sodium-free transport buffer (e.g., 5.3 mM KCl, 1.1 mM KH2PO4, 0.8 mM MgSO4, 1.8 mM CaCl2, 11 mM D-glucose, 10 mM HEPES, and 136 mM N-methyl-glucamine, pH 7.4).[12]

-

-

Inhibitor Pre-incubation:

-

Add the transport buffer containing various concentrations of the test compound or vehicle control to the wells.

-

Pre-incubate for a defined period (e.g., 10-15 minutes) at 37°C.

-

-

Initiation of Uptake:

-

Initiate the uptake by adding the transport buffer containing the radiolabeled substrate (e.g., 8.33 nM [3H]-uridine) and the test compound at the final desired concentrations.[12]

-

-

Termination of Uptake:

-

After a short incubation period (linear range of uptake, typically 5 minutes), terminate the transport by rapidly washing the cells three times with ice-cold transport buffer containing a high concentration of unlabeled nucleoside (e.g., 1 mM uridine) to displace any non-specifically bound radiolabel.[13]

-

-

Cell Lysis and Scintillation Counting:

-

Lyse the cells in each well (e.g., with 0.1 M NaOH or a commercial lysis buffer).

-

Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Self-Validation and Causality:

-

Linearity of Uptake: It is crucial to first establish the linear range of nucleoside uptake over time to ensure that the measurements reflect the initial rate of transport and are not confounded by substrate metabolism or efflux.

-

Specificity Controls: To confirm that the observed uptake is ENT1-mediated, parallel experiments should be conducted in the presence of a known potent and selective ENT1 inhibitor, such as NBMPR (at a concentration that fully inhibits ENT1, e.g., 1 µM).[13] The NBMPR-insensitive uptake can be attributed to other transporters (like ENT2) or passive diffusion.

-

Cell Line Selection: The choice of cell line is critical. Using a cell line with high endogenous ENT1 expression (like K562) or a stably transfected cell line (like MDCKII-hENT1) ensures a robust signal-to-noise ratio.[4][9] For determining selectivity, using knockout cell lines (e.g., HAP1 ENT1-KO and ENT2-KO) is the most rigorous approach.[6]

[3H]-NBMPR Binding Assay

This assay directly measures the binding of a test compound to the ENT1 protein.

Principle: This assay quantifies the displacement of a high-affinity radiolabeled ENT1 inhibitor, [3H]-NBMPR, from its binding site by a test compound. This provides information on the binding affinity (Ki) of the test compound for ENT1.

Detailed Protocol:

-

Cell Preparation:

-

Binding Reaction:

-

Incubate the cells with a fixed concentration of [3H]-NBMPR (e.g., 25 nM) in the presence of varying concentrations of the unlabeled test compound.[13]

-

To determine non-specific binding, a parallel set of tubes containing a high concentration of unlabeled NBMPR (e.g., 20 µM) is included.[13]

-

Incubate at room temperature for 60 minutes to reach binding equilibrium.[13]

-

-

Termination of Binding:

-

Terminate the binding by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester.

-

Wash the filters rapidly with ice-cold PBS to remove unbound radioligand.

-

-

Radioactivity Measurement:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of the test compound from the competition binding curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

3.2. In Vivo Models:

The evaluation of ENT1 inhibitors in vivo is crucial to understand their pharmacokinetic properties, efficacy, and potential side effects.

ENT1 Knockout Mouse Models

Principle: Comparing the phenotype and response to stimuli or drugs in ENT1 knockout mice versus their wild-type littermates provides definitive evidence for the role of ENT1 in specific physiological or pathological processes.

Applications:

-

Cardioprotection: ENT1 knockout mice have been instrumental in demonstrating the protective role of ENT1 inhibition in cardiac ischemia-reperfusion injury.[7]

-

Neurobiology: These models have been used to study the role of ENT1 in ethanol-related behaviors and neurodegeneration.[2]

-

Pharmacology: They are essential for validating the in vivo targets of novel ENT1 inhibitors.

Preclinical Models of Disease

Principle: Evaluating the efficacy of ENT1 inhibitors in established animal models of disease provides a strong rationale for their clinical development.

Examples:

-

Inflammatory and Neuropathic Pain Models: The efficacy of ENT1 inhibitors in reducing hyperalgesia can be assessed in models such as the complete Freund's adjuvant (CFA)-induced inflammation model in guinea pigs or spared nerve injury (SNI) models in mice.

-

Cancer Immunotherapy Models: Syngeneic tumor models in mice can be used to evaluate the ability of ENT1 inhibitors to enhance anti-tumor immunity, both as monotherapy and in combination with checkpoint inhibitors.[8]

Signaling Pathways and Mechanisms of Action

The primary mechanism by which ENT1 inhibitors exert their effects is through the modulation of adenosine signaling.

4.1. The Adenosine Signaling Pathway:

Caption: Modulation of adenosine signaling by ENT1 inhibitors.

Mechanism of Action:

-

Increased Extracellular Adenosine: By blocking the reuptake of adenosine into the cell, ENT1 inhibitors lead to a sustained increase in its extracellular concentration.[5]

-

Enhanced Receptor Activation: This elevated adenosine then binds to and activates its receptors (A1, A2A, A2B, and A3) on the cell surface.

-

Downstream Effects: The activation of these receptors triggers various downstream signaling cascades, leading to the observed physiological effects, such as vasodilation, anti-inflammatory responses, and immunosuppression.[5]

4.2. Competitive vs. Allosteric Inhibition:

Structural studies have revealed that ENT1 inhibitors can act through different mechanisms. For example, dilazep has been shown to bind in a manner that involves both competitive occupation of the nucleoside binding site and allosteric hindrance of the transporter's conformational changes necessary for transport.[8]

Conclusion and Future Directions

Equilibrative Nucleoside Transporter 1 represents a highly validated and therapeutically relevant drug target. The development of specific and potent ENT1 inhibitors holds immense promise for the treatment of a wide range of diseases. Future research will likely focus on:

-

Developing more selective ENT1 inhibitors: While some highly selective inhibitors exist, further optimization to minimize off-target effects, particularly against ENT2, is desirable.

-

Elucidating the tissue-specific roles of ENT1: A deeper understanding of the differential functions of ENT1 in various tissues will aid in the development of targeted therapies with improved efficacy and safety profiles.

-

Exploring novel therapeutic applications: The role of ENT1 in areas such as metabolic diseases and central nervous system disorders is an active area of investigation.

-

Personalized medicine approaches: Given the role of ENT1 in the transport of chemotherapeutic drugs, a patient's ENT1 expression levels could potentially be used as a biomarker to guide treatment decisions.

This technical guide provides a solid foundation for researchers and drug developers to navigate the complexities of ENT1 inhibitor discovery and development. By leveraging the methodologies and insights presented herein, the scientific community can continue to unlock the full therapeutic potential of targeting this crucial nucleoside transporter.

References

-

Regulation of ENT1 Expression and ENT1-Dependent Nucleoside Transport by c-Jun N-terminal Kinase. (n.d.). NIH. Retrieved February 6, 2026, from [Link]

-

Uridine uptake inhibition assay: an automated micromethod for the screening of cytotoxicity. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]

-

ENT1 - Transporters. (n.d.). Solvo Biotechnology. Retrieved February 6, 2026, from [Link]

-

[3H]Uridine uptake by target monolayers as a terminal label in an in vitro cell-mediated cytotoxicity assay. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]

-

Predicting Drug Interactions with Human Equilibrative Nucleoside Transporters 1 and 2 Using Functional Knockout Cell Lines and Bayesian Modeling. (2020). PubMed Central. Retrieved February 6, 2026, from [Link]

-

Synthesis, Flow Cytometric Evaluation and Identification of Highly Potent Dipyridamole Analogs as Equilibrative Nucleoside Transporter 1 (ENT1) Inhibitors. (2011). NIH. Retrieved February 6, 2026, from [Link]

-

Differential Inhibition of Equilibrative Nucleoside Transporter 1 (ENT1) Activity by Tyrosine Kinase Inhibitors. (2021). PubMed Central. Retrieved February 6, 2026, from [Link]

-

Inhibition of ENT1 relieves intracellular adenosine-mediated T cell suppression in cancer. (n.d.). Nature. Retrieved February 6, 2026, from [Link]

-

Equilibrative Nucleoside Transporters – A Review. (n.d.). PubMed Central. Retrieved February 6, 2026, from [Link]

-

Inhibition of hENT1 and hENT2 by NBMPR and dipyridamole. Dose-response... (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

-

ENT1 Transporter Assay. (n.d.). BioIVT. Retrieved February 6, 2026, from [Link]

-

Equilibrative nucleoside transporter (ENT)-1-dependent elevation of extracellular adenosine protects the liver during ischemia and reperfusion. (2012). PubMed Central. Retrieved February 6, 2026, from [Link]

-

Equilibrative nucleoside transporter 1. (n.d.). Wikipedia. Retrieved February 6, 2026, from [Link]

Sources

- 1. ENT1 Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. ENT1 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 3. Experimental and computational approaches for evaluating molecule interactions with equilibrative nucleoside transporters 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structures of human ENT1 in complex with adenosine reuptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nucleoside Reverse Transcriptase Inhibitor Interaction with Human Equilibrative Nucleoside Transporters 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differential Inhibition of Equilibrative Nucleoside Transporter 1 (ENT1) Activity by Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Equilibrative nucleoside transporter (ENT)-1-dependent elevation of extracellular adenosine protects the liver during ischemia and reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of ENT1 relieves intracellular adenosine-mediated T cell suppression in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Flow Cytometric Evaluation and Identification of Highly Potent Dipyridamole Analogs as Equilibrative Nucleoside Transporter 1 (ENT1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Predicting Drug Interactions with Human Equilibrative Nucleoside Transporters 1 and 2 Using Functional Knockout Cell Lines and Bayesian Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Uridine uptake inhibition assay: an automated micromethod for the screening of cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Regulation of ENT1 Expression and ENT1-Dependent Nucleoside Transport by c-Jun N-terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]

Technical Analysis: Draflazine (S)- Binding Affinity for Human Erythrocyte Membranes

[1][2][3][4]

Executive Summary

Draflazine (specifically the active (-)-(S)-enantiomer, designated R75231) is a highly potent and selective inhibitor of the Equilibrative Nucleoside Transporter 1 (ENT1) . By blocking the reuptake of adenosine into erythrocytes—which act as the primary metabolic sink for circulating adenosine—Draflazine potentiates the nucleoside's extracellular half-life. This mechanism drives its therapeutic potential in cardioprotection, sleep regulation, and antinociception.

This technical guide details the binding kinetics, experimental protocols, and quantitative metrics defining Draflazine’s interaction with human erythrocyte membranes. It is designed for researchers requiring a rigorous, self-validating methodology for characterizing nucleoside transport inhibitors.

Molecular Mechanism & Target Specificity[5]

The Target: SLC29A1 (ENT1)

Human erythrocytes express high densities of the Equilibrative Nucleoside Transporter 1 (ENT1), historically classified as the "es" (equilibrative, sensitive) transporter due to its nanomolar sensitivity to nitrobenzylthioinosine (NBMPR).

-

Physiological Role: ENT1 facilitates the passive diffusion of purine and pyrimidine nucleosides down their concentration gradient.

-

Draflazine Action: Draflazine acts as a tight-binding competitive inhibitor at the NBMPR-binding site on the extracellular face of the transporter. Unlike older inhibitors like dipyridamole, Draflazine exhibits a long residence time , leading to sustained receptor occupancy even after free drug clearance.

Stereoselectivity

Draflazine is the levorotatory (-)-enantiomer. Research indicates that the chiral orientation is critical for fitting the hydrophobic pocket of the ENT1 vestibule. The (S)-enantiomer demonstrates significantly higher affinity compared to its (R)-counterpart or the racemate, necessitating the use of optically pure compounds in binding assays to avoid data artifacts caused by "distomer" interference.

Mechanism of Action Diagram

The following diagram illustrates the competitive inhibition of adenosine uptake by Draflazine at the erythrocyte membrane.

Figure 1: Competitive inhibition of ENT1 by Draflazine prevents adenosine uptake, increasing extracellular adenosine availability.[1]

Binding Metrics & Quantitative Data

The affinity of Draflazine is typically characterized via radioligand displacement assays using

Key Affinity Parameters

The following data represents consensus values derived from human erythrocyte "ghost" preparations.

| Parameter | Value (Mean ± SD) | Unit | Interpretation |

| 4.5 ± 0.5 | nM | Extremely potent inhibition; 10x > Dipyridamole.[2] | |

| ~1.1 | nM | High affinity binding to the "es" site. | |

| 23 - 31 | pmol/mg protein | High density of transporters on RBCs. | |

| Hill Slope ( | -1.0 | Unitless | Indicates competitive interaction at a single site. |

| Residence Time | > 60 | Minutes | Slow dissociation rate ( |

Note: The

value of 0.57 ng/mL plasma cited in some pharmacokinetic studies corresponds roughly to ~1 nM, validating the membrane-only assay results.

Experimental Methodology: Radioligand Binding Assay[1][4][7][8][9][10][11]

To determine the binding affinity of Draflazine (S)-, a competitive displacement assay using

Reagents & Preparation

-

Buffer A (Lysis): 5 mM Tris-HCl, 5 mM EDTA, pH 7.4 (Hypotonic).

-

Buffer B (Assay): 50 mM Tris-HCl, pH 7.4.

-

Radioligand:

-NBMPR (Specific Activity ~20-30 Ci/mmol). -

Displacer: Non-radiolabeled NBMPR (10

M) for defining non-specific binding (NSB).

Workflow Protocol

Phase 1: Preparation of Erythrocyte Ghosts

-

Collection: Collect human whole blood in heparinized tubes.

-